![molecular formula C11H11F2NO4 B1321319 Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester CAS No. 87967-35-9](/img/structure/B1321319.png)
Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester typically involves the reaction of 4-(difluoromethoxy)aniline with ethyl oxalyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the process involves similar steps to the laboratory synthesis but on a larger scale. This would include the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, [[4-(trifluoromethoxy)phenyl]amino]oxo-, ethyl ester
- Acetic acid, [[4-(methoxy)phenyl]amino]oxo-, ethyl ester
- Acetic acid, [[4-(chloromethoxy)phenyl]amino]oxo-, ethyl ester
Uniqueness
Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable in specific research and industrial applications .
Biological Activity
Acetic acid, [[4-(difluoromethoxy)phenyl]amino]oxo-, ethyl ester (CAS No. 87967-35-9) is a synthetic compound with potential therapeutic applications. Its molecular formula is C11H11F2NO, and it has garnered interest due to its biological activities, particularly in anti-inflammatory and anticancer research. This article explores the compound's biological activity, synthesizing findings from various studies.
- Molecular Weight : 227.21 g/mol
- Molecular Formula : C11H11F2NO
- Structure : The compound features a difluoromethoxy group attached to a phenyl ring, which is known to influence its biological activity.
Biological Activity Overview
The biological activities of acetic acid derivatives often include anti-inflammatory, analgesic, and anticancer properties. The following sections summarize key findings related to the specific compound .
Anti-inflammatory Effects
Research indicates that compounds similar to acetic acid esters exhibit significant anti-inflammatory properties. A study on related phenoxy acetic acids demonstrated:
- Inhibition of TNF-α and PGE-2 : Compounds showed reductions in tumor necrosis factor-alpha (TNF-α) levels by up to 64% and prostaglandin E2 (PGE-2) by 60% .
- In vivo Studies : Animal models exhibited reduced paw thickness and weight, indicating effective anti-inflammatory action .
Anticancer Activity
The anticancer potential of acetic acid derivatives has been explored in various studies:
- Cell Line Studies : The compound was tested against several cancer cell lines, showing promising cytotoxicity. For instance, compounds with similar structures were noted to induce apoptosis in cancer cells through the activation of specific pathways .
- Mechanism of Action : Studies suggest that these compounds may inhibit key enzymes involved in cell proliferation and survival, such as COX enzymes .
Case Studies
Several case studies have highlighted the efficacy of acetic acid derivatives in clinical and laboratory settings:
- Study on Inflammation :
- Anticancer Research :
Data Table: Biological Activity Summary
Properties
IUPAC Name |
ethyl 2-[4-(difluoromethoxy)anilino]-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO4/c1-2-17-10(16)9(15)14-7-3-5-8(6-4-7)18-11(12)13/h3-6,11H,2H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZVFJDUMCBMGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611374 |
Source
|
Record name | Ethyl [4-(difluoromethoxy)anilino](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87967-35-9 |
Source
|
Record name | Ethyl [4-(difluoromethoxy)anilino](oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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